羧菌灵

概述

描述

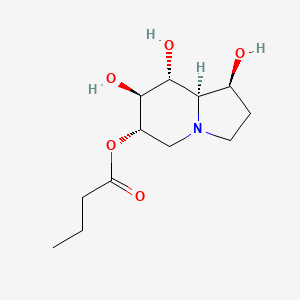

羧菌灵是一种主要用于农业的内吸性杀菌剂,用来保护农作物免受真菌病害的侵袭。它于 1969 年首次由 Uniroyal 公司以商品名维他伐(Vitavax)推向市场。 该化合物是一种酰胺类化合物,将一个杂环酸与苯胺结合,并作为琥珀酸脱氢酶(SDHI)的抑制剂 .

作用机制

羧菌灵通过抑制琥珀酸脱氢酶(SDHI)发挥作用,该酶参与三羧酸循环和电子传递链。它与酶复合物的醌还原部位结合,阻止泛醌结合,从而破坏电子传递链。 这种抑制会导致 ATP 生成停止,并随后导致真菌细胞死亡 .

科学研究应用

羧菌灵具有广泛的科学研究应用:

化学: 用作研究琥珀酸脱氢酶抑制的模型化合物。

生物学: 用于研究真菌代谢和抗性机制。

医学: 研究其对哺乳动物细胞的潜在影响及其毒性特征。

生化分析

Biochemical Properties

Carboxine acts as an inhibitor of succinate dehydrogenase (SDHI) . Succinate dehydrogenase is a key enzyme in the tricarboxylic acid cycle and electron transport chain . By inhibiting this enzyme, Carboxine disrupts these crucial biochemical pathways .

Cellular Effects

Carboxine’s inhibition of succinate dehydrogenase impacts various types of cells and cellular processes . By preventing the normal function of the tricarboxylic acid cycle and electron transport chain, Carboxine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Carboxine exerts its effects at the molecular level by binding to the quinone reduction site of the succinate dehydrogenase enzyme complex . This prevents ubiquinone from binding to the same site . As a result, the tricarboxylic acid cycle and electron transport chain cannot function .

Temporal Effects in Laboratory Settings

It is known that Carboxine is moderately soluble in water and tends not to persist in soil or water systems

Metabolic Pathways

Carboxine is involved in the tricarboxylic acid cycle and electron transport chain by inhibiting succinate dehydrogenase

准备方法

合成路线和反应条件

羧菌灵的合成涉及多个步骤。首先,将 2-氯乙酰乙酸乙酯与 2-巯基乙醇和碱进行处理,然后在酸性条件下进行环化和脱水。这导致形成 1,4-氧硫杂环的乙酯。 然后通过羧酸和酰氯,在标准条件下,使用苯胺将酯转化为酰胺 .

工业生产方法

羧菌灵的工业生产通常涉及将有机溶剂与羧菌灵的湿产品混合,然后进行蒸馏和脱水。 该过程可以通过喷雾加热或膜蒸发器加热进行优化,以实现连续操作和高产率 .

化学反应分析

反应类型

羧菌灵会发生各种化学反应,包括氧化、还原和取代反应。

常见的试剂和条件

氧化: 羧菌灵可以被氧化形成氧羧菌灵,这是一种具有类似杀菌特性的衍生物.

还原: 还原反应可以将羧菌灵转化为相应的胺类衍生物。

取代: 取代反应通常涉及取代氧硫杂环上的官能团。

形成的主要产物

相似化合物的比较

羧菌灵通常与其他内吸性杀菌剂(如嘧菌酯和羧酰胺类)进行比较。

嘧菌酯类: 这些杀菌剂也抑制线粒体呼吸,但针对电子传递链中的不同部位。

类似化合物的列表

- 氧羧菌灵

- 嘧菌酯类

- 羧酰胺类

属性

IUPAC Name |

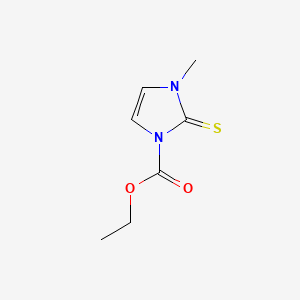

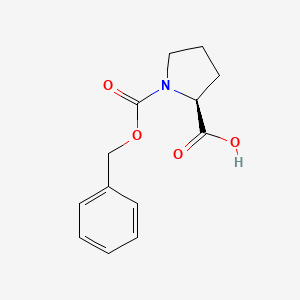

6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSSRZJIHXQEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SCCO1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Record name | CARBOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023951 | |

| Record name | Carboxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carboxin appears as off-white crystals. Systemic fungicide and seed protectant., Colorless to off-white or white solid; [HSDB] | |

| Record name | CARBOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carboxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4231 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

203 °C | |

| Record name | CARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

221.2 g/L in acetone, 89.33 g/L in methanol, 107.7 g/L in ethyl acetate, all at 20 °C., In water, 147 mg/L at 20 °C | |

| Record name | Carboxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04657 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.7 g/mL | |

| Record name | CARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000018 [mmHg], 1.5X10-7 mm Hg at 25 °C | |

| Record name | Carboxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4231 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Carboxin was tested for its effects on the activities of mitochondria from fungi. At low concentrations it inhibited mitochondrial succinate oxidation from the sensitive fungus Ustilago maydis. The inhibition was of the noncompetitive nature. It is believed that carboxin inhibits mitochondrial respiration at or close to the site of succinate oxidation and does not greatly affect the remaining portion of the electron transport system or the coupled phosphorylation reactions., The sequence of an allele encoding the iron sulfur protein subunit of succinate dehydrogenase was determined following PCR amplification of genomic DNA from a carboxin sensitive Ustilago maydis strain. Comparison of this sequence with that of the iron sulfur protein allele from a carboxin resistant strain revealed a two base difference between the sequences. This mutation led to the substitution of a leucine residue for a histidine residue within the third cysteine rich cluster of the deduced amino acid sequence of the carboxin resistant strain allele. This cluster, which is associated with the S3 iron redox center, is involved in the transport of electrons from succinate to ubiquinone. Confirmation that this nucleotide change led to enhanced resistance to carboxin was obtained following mutagenesis of the sensitive iron sulfur protein allele to the resistant form and expression of the mutated allele in Ustaligo maydis., The compounds /carboxin and oxycarboxin/ inhibit oxidative metabolism and succinic dehydrogenase in mitochondria of liver and bone. | |

| Record name | CARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ETHANOL OR METHANOL, WHITE SOLID, Off-white crystalline solid | |

CAS No. |

5234-68-4 | |

| Record name | CARBOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carboxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5234-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboxin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005234684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04657 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBOXIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carboxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carboxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A8K850HDE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

91.5 to 92.5 °C and 98 to 101 °C, reflecting two crystalline structures which revert to one in solution. | |

| Record name | Carboxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04657 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Carboxine?

A1: Carboxine is a systemic fungicide that primarily acts by inhibiting the succinate dehydrogenase enzyme (SDH) in the mitochondrial respiratory chain of fungi. [, , ] This enzyme plays a crucial role in energy production, and its inhibition disrupts cellular respiration, ultimately leading to fungal cell death.

Q2: Are there any downstream effects observed due to Carboxine's inhibition of succinate dehydrogenase?

A2: Yes, the inhibition of succinate dehydrogenase by Carboxine leads to a cascade of downstream effects:* Disrupted Electron Transport Chain: Blocking succinate dehydrogenase disrupts the flow of electrons in the mitochondrial electron transport chain, hindering ATP synthesis, the primary energy source for cellular processes. [, ]* Accumulation of Succinate: The inability of succinate dehydrogenase to function properly causes a build-up of succinate in the mitochondria. []* Increased Reactive Oxygen Species (ROS): The disrupted electron transport chain can lead to the formation of harmful reactive oxygen species, which can damage cellular components and contribute to fungal cell death. []

Q3: What is the molecular formula, weight, and any available spectroscopic data for Carboxine?

A3: * Molecular Formula: C12H13NO2S []* Molecular Weight: 235.30 g/mol [] * Spectroscopic Data: While specific spectroscopic data is not readily available in the provided abstracts, Carboxine's structure can be analyzed using techniques like NMR, IR, and Mass spectrometry to obtain detailed information on its structural features. []

Q4: How does Carboxine perform under different environmental conditions, and what are its common applications?

A4: Carboxine is primarily used as a seed treatment fungicide. [, , , , , , ] Its effectiveness can be influenced by factors like:* Seeding Date: Carboxine's efficacy in controlling common bunt in winter wheat decreases with delayed seeding. []* Environmental Conditions: Severe disease pressure and environmental factors influencing the micro-environment around the seed can affect Carboxine's performance. [, ]

Q5: How compatible is Carboxine with other materials?

A5: Research suggests that Carboxine might interact negatively with some insecticides when used in combination for soybean seed treatment, potentially impacting Bradyrhizobium spp., a nitrogen-fixing bacteria beneficial for soybean growth. []

Q6: Does Carboxine exhibit any catalytic properties?

A6: Carboxine itself is not known to exhibit direct catalytic properties. Its mode of action focuses on inhibiting the enzymatic activity of succinate dehydrogenase rather than catalyzing a specific chemical reaction. [, , ]

Q7: Has computational chemistry been applied to study Carboxine?

A7: While the provided abstracts don't mention specific computational studies on Carboxine, computational chemistry techniques like molecular docking, QSAR modeling, and molecular dynamics simulations could be employed to further understand its interactions with the target enzyme and explore potential structural modifications for improved efficacy.

Q8: Are there any specific formulation strategies to enhance Carboxine's stability and effectiveness?

A9: Research indicates that Carboxine is often used in combination with other fungicides and insecticides, particularly in seed treatments. [, , , , , ] Polymer seed coatings are also being investigated as a strategy to potentially enhance the delivery and efficacy of Carboxine and other active ingredients in soybean. [, , ]

Q9: Has research on the pharmacokinetics and pharmacodynamics of Carboxine been conducted?

A9: The provided abstracts do not delve into the specific pharmacokinetic and pharmacodynamic properties of Carboxine. Further research would be required to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Q10: What is the efficacy of Carboxine in controlled environments and living organisms?

A12:

In Vitro: Carboxine has shown effectiveness in inhibiting the growth of Phoma cajani, the causal agent of pigeonpea stem canker, in in vitro studies. [] * In Planta:* Research confirms Carboxine's efficacy against loose smut in barley and wheat, with effectiveness influenced by factors like seeding date and environmental conditions. [, ]

Q11: Has resistance to Carboxine been observed in fungal populations?

A13: Yes, there have been reports of Ustilago nuda strains, the causal agent of loose smut in barley, developing resistance or tolerance to Carboxine. [] This highlights the importance of monitoring for resistance and exploring strategies to mitigate its development.

Q12: Are there any known cases of cross-resistance with other fungicides?

A12: While the provided research doesn't explicitly mention cross-resistance patterns, it's crucial to consider this aspect when using Carboxine, especially given the documented cases of resistance. Rotating fungicides with different modes of action can help delay or prevent the development of cross-resistance.

Q13: Are there any specific drug delivery strategies being explored for Carboxine?

A16: Research highlights the use of polymer seed coatings as a potential delivery method for Carboxine in soybean. [, , ] This approach aims to enhance the compound's adhesion to seeds, control its release, and potentially improve its efficacy.

Q14: What analytical methods are used to characterize and quantify Carboxine?

A18: While specific details on analytical techniques are limited in the research, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with detectors like Mass Spectrometry (MS) are commonly employed for the analysis of pesticides, including Carboxine. [, ]

Q15: What is the environmental impact of Carboxine, and are there strategies to mitigate any negative effects?

A15: While the provided research primarily focuses on Carboxine's fungicidal properties, it is crucial to consider its potential environmental impact. As a pesticide, its use should align with Integrated Pest Management (IPM) strategies to minimize potential risks to non-target organisms and ecosystems.

Q16: What is known about the dissolution and solubility properties of Carboxine?

A16: The research provided does not delve into the specific dissolution and solubility characteristics of Carboxine. Understanding these properties is crucial for optimizing its formulation, delivery, and ultimately its bioavailability and efficacy.

Q17: Have the analytical methods used for Carboxine analysis been validated?

A17: While the provided research does not specifically detail analytical method validation for Carboxine, it's crucial to validate any analytical method used to ensure its accuracy, precision, specificity, and reliability for the intended purpose.

Q18: What measures are taken to ensure the quality and consistency of Carboxine?

A18: While specific quality control measures for Carboxine are not mentioned in the provided research, ensuring the quality and consistency of any pesticide is paramount. This involves adhering to strict manufacturing practices, conducting thorough quality control tests throughout the production process, and ensuring proper storage and handling to maintain its integrity and efficacy.

Q19: Does Carboxine elicit any immunological responses?

A19: The provided research focuses primarily on Carboxine's fungicidal activity and does not delve into its potential to induce an immune response. Further research would be needed to explore its potential immunogenicity.

Q20: Does Carboxine interact with drug transporters or metabolizing enzymes?

A20: The research provided does not elaborate on Carboxine's potential interactions with drug transporters or metabolizing enzymes. Investigating these aspects is important for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which can impact its efficacy and potential for interactions with other compounds.

Q21: What is the biocompatibility and biodegradability of Carboxine?

A21: While the research primarily focuses on Carboxine's application and efficacy as a fungicide, it's essential to consider its biocompatibility and biodegradability. Further research is needed to assess its potential accumulation in the environment and potential effects on non-target organisms.

Q22: Are there any viable alternatives to Carboxine?

A22: The research mentions the use of other fungicides in combination with Carboxine, suggesting that alternative fungicides are available. The choice of fungicide depends on factors like the target pathogen, crop, application method, and resistance patterns in the specific region.

Q23: What research infrastructure and resources are available for studying Carboxine?

A28: ** Resources for studying Carboxine are diverse and include:* Research Institutions: Institutes like the Lithuanian Institute of Agriculture [] and the Instituto Federal de Educacao, Ciencia e Tecnologia de Mato Grosso – Campo Novo do Parecis Campus [] are actively conducting research on Carboxine's application and efficacy.* Analytical Tools: Techniques like HPLC, GC-MS, and various spectroscopic methods can be employed to analyze Carboxine's chemical structure, quantify its presence, and study its behavior. [, ]* Databases and Literature:** Scientific databases and literature, including resources like Semantic Scholar, provide valuable information on existing research, aiding in the design and execution of further studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1668350.png)

![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1668360.png)

![sodium(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1668367.png)